Cas no 2640895-57-2 (4-(2-{4-[2-(4-Bromophenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine)

4-(2-{4-[2-(4-Bromophenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a structurally complex organic compound featuring a pyrimidine core substituted with both morpholine and a piperazine-linked 4-bromophenethyl moiety. This molecular architecture suggests potential utility in pharmaceutical or agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of a bromophenyl group enhances its reactivity for further functionalization, while the piperazine and morpholine rings contribute to solubility and binding affinity in biological systems. Its well-defined structure makes it suitable for structure-activity relationship (SAR) studies or as a scaffold in drug discovery. The compound’s purity and stability are critical for reproducible experimental outcomes.
4-(2-{4-[2-(4-Bromophenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine structure
2640895-57-2 structure
Product Name:4-(2-{4-[2-(4-Bromophenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
CAS No:2640895-57-2
MF:C20H26BrN5O
MW:432.357343196869
CID:5317061
PubChem ID:155800741
Update Time:2025-06-09

4-(2-{4-[2-(4-Bromophenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine Chemical and Physical Properties

Names and Identifiers

    • 4-[2-[4-[2-(4-Bromophenyl)ethyl]-1-piperazinyl]-4-pyrimidinyl]morpholine
    • AKOS040708859
    • 4-(2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
    • F6619-4190
    • 2640895-57-2
    • 4-(2-{4-[2-(4-Bromophenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
    • Inchi: 1S/C20H26BrN5O/c21-18-3-1-17(2-4-18)6-8-24-9-11-26(12-10-24)20-22-7-5-19(23-20)25-13-15-27-16-14-25/h1-5,7H,6,8-16H2
    • InChI Key: QCYWORQZTQODTR-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CCN1CCN(C2N=CC=C(N=2)N2CCOCC2)CC1

Computed Properties

  • Exact Mass: 431.13207g/mol
  • Monoisotopic Mass: 431.13207g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 434
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 44.7Ų

Experimental Properties

  • Density: 1.363±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 589.6±60.0 °C(Predicted)
  • pka: 10.63±0.50(Predicted)

4-(2-{4-[2-(4-Bromophenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine Pricemore >>

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Additional information on 4-(2-{4-[2-(4-Bromophenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Professional Introduction to Compound with CAS No 2640895-57-2 and Product Name: 4-(2-{4-[2-(4-Bromophenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

The compound with CAS No 2640895-57-2 and the product name 4-(2-{4-[2-(4-Bromophenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure incorporates a pyrimidine core, which is a well-established scaffold in medicinal chemistry, known for its versatility in drug design. Specifically, the presence of a piperazine moiety and a morpholine ring enhances its pharmacological profile, making it a promising candidate for further investigation.

Recent research in the field of medicinal chemistry has highlighted the importance of multireceptor-targeting agents, particularly those that can modulate neurotransmitter systems. The compound in question exhibits interactions with several key biological targets, including serotonin receptors and dopamine pathways. This dual-action mechanism is particularly intriguing and has sparked interest among researchers exploring treatments for central nervous system disorders. The 4-bromophenyl substituent further contributes to its binding affinity by providing a hydrophobic interaction surface, which is critical for effective receptor engagement.

One of the most compelling aspects of this compound is its potential in the treatment of neurodegenerative diseases. Studies have demonstrated that modulators of serotonin and dopamine systems can mitigate symptoms associated with conditions such as Alzheimer's disease and Parkinson's disease. The pyrimidine-piperazine-morpholine triad in this molecule creates a multifaceted pharmacophore that can interact with multiple binding sites on target proteins. This polypharmacological approach may offer advantages over traditional monotherapies by addressing multiple pathological pathways simultaneously.

The synthesis of 4-(2-{4-[2-(4-Bromophenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves a series of well-established organic reactions, including nucleophilic substitution and cyclization processes. The use of advanced synthetic techniques ensures high purity and yield, which are crucial for subsequent pharmacological testing. Researchers have leveraged modern computational methods to predict the compound's behavior in biological systems, further refining its design for optimal efficacy.

Preclinical studies have provided preliminary evidence supporting the therapeutic potential of this compound. In vitro assays have shown promising activity against various disease models, including those relevant to neurodegeneration and psychiatric disorders. The compound's ability to cross the blood-brain barrier is another significant advantage, as it ensures adequate bioavailability for systemic treatment. These findings have prompted researchers to explore its potential as a lead candidate for further development into novel therapeutics.

The structural features of CAS No 2640895-57-2, particularly the pyrimidine-piperazine-morpholine core, also make it an attractive scaffold for derivative development. By modifying substituents or introducing additional functional groups, chemists can fine-tune its pharmacological properties to enhance potency or selectivity. This flexibility underscores the compound's significance as a platform for drug discovery efforts aimed at addressing unmet medical needs.

As research progresses, collaborations between academic institutions and pharmaceutical companies are expected to accelerate the development pipeline for this class of compounds. The integration of high-throughput screening technologies with structure-based drug design will enable faster identification of optimized derivatives. Such advancements are likely to bring new insights into the treatment strategies for complex neurological disorders.

In conclusion, the compound with CAS No 2640895-57-2 and product name 4-(2-{4-[2-(4-Bromophenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine represents a promising avenue in pharmaceutical research. Its unique structural composition and demonstrated biological activity position it as a valuable candidate for further exploration in treating central nervous system disorders. Continued investigation into its pharmacological profile and synthetic modifications will likely yield novel therapeutic agents with significant clinical implications.

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